molecular formula C6H7N2NaO3S B1324498 Sodium 4-hydrazinobenzenesulphonate CAS No. 52532-33-9

Sodium 4-hydrazinobenzenesulphonate

Cat. No.: B1324498
CAS No.: 52532-33-9
M. Wt: 210.19 g/mol
InChI Key: OARBXUYPOHJWBG-UHFFFAOYSA-M
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Description

Sodium 4-hydrazinobenzenesulphonate is an organic compound with the molecular formula C6H7N2NaO3S. It is a derivative of benzenesulfonic acid, where a hydrazine group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydrazinobenzenesulphonate can be synthesized through the sulfonation of 4-hydrazinobenzene. The process typically involves the reaction of 4-hydrazinobenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 4-hydrazinobenzene is continuously fed into the reactor along with sulfuric acid. The resulting product is then neutralized with sodium hydroxide and purified through crystallization or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The hydrazine group can be reduced to form amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-hydrazinobenzenesulphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is used in biochemical assays and as a labeling reagent for detecting specific biomolecules.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-hydrazinobenzenesulphonate involves its ability to act as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but a different alkyl chain structure.

    Sodium 4-hydroxybenzenesulfonate: Another sulfonate compound with a hydroxyl group instead of a hydrazine group.

Uniqueness: Sodium 4-hydrazinobenzenesulphonate is unique due to the presence of the hydrazine group, which imparts distinct reactivity and chemical properties compared to other sulfonate compounds. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Properties

IUPAC Name

sodium;4-hydrazinylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.Na/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARBXUYPOHJWBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200523
Record name Sodium 4-hydrazinobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52532-33-9
Record name Sodium 4-hydrazinobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052532339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydrazinobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydrazinobenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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